9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
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Overview
Description
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one is a natural product found in Cleistanthus collinus with data available.
Scientific Research Applications
Synthesis and Oxidation Studies
Levai et al. (2002) conducted a study on the synthesis and oxidation of tetrahydrobenzofurans, which are structurally related to the compound . They explored the transformation of certain benzamides into tetrahydrobenzofuran derivatives, providing insights into potential synthetic pathways and chemical properties of related compounds (Levai et al., 2002).
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) focused on the synthesis and antimicrobial evaluation of compounds structurally similar to the specified molecule. Their research provides valuable information on the potential antimicrobial applications of these compounds (Talupur et al., 2021).
Study in Herbicide Development
Chen Huan-you (2011) explored the synthetic process of a novel herbicide involving a compound structurally related to the one . This study can shed light on the potential application of similar compounds in agricultural contexts (Chen Huan-you, 2011).
Degradation and Stability Analysis
Del Grosso Erika et al. (2012) conducted a forced degradation study of thiocolchicoside, a compound with structural similarities. Their findings regarding the stability and degradation products of such compounds are relevant for understanding the chemical behavior of the specified molecule (Del Grosso Erika et al., 2012).
Molecular Structure Analysis
Thenmozhi et al. (2010) investigated the crystal structure of a compound closely related to 9-(1,3-Benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one. Their work provides insight into the molecular structure, which is critical for understanding the physical and chemical properties of such compounds (Thenmozhi et al., 2010).
properties
Product Name |
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one |
---|---|
Molecular Formula |
C28H28O11 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxyoxan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C28H28O11/c1-31-18-8-14-15(9-19(18)32-2)25(39-28-24(29)26(34-4)21(33-3)11-36-28)16-10-35-27(30)23(16)22(14)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26,28-29H,10-12H2,1-4H3/t21-,24-,26+,28?/m1/s1 |
InChI Key |
FCOQWUOWHWHTJP-URRSQCJUSA-N |
Isomeric SMILES |
CO[C@@H]1COC([C@@H]([C@H]1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6 |
synonyms |
cleistanthin cleistanthin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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